molecular formula C66H110N20O21 B12404520 Tau Peptide (295-309)

Tau Peptide (295-309)

Cat. No.: B12404520
M. Wt: 1519.7 g/mol
InChI Key: ZNOQTLIJJWORCQ-BSJGNBNBSA-N
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Description

Tau Peptide (295-309) is a segment of the tau protein, which is a microtubule-associated protein predominantly found in neurons. The tau protein plays a crucial role in stabilizing microtubules, which are essential for maintaining the structure and function of neurons. Tau Peptide (295-309) is particularly significant in the study of neurodegenerative diseases, such as Alzheimer’s disease, where abnormal tau aggregation is a hallmark .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tau Peptide (295-309) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Industrial Production Methods: Industrial production of Tau Peptide (295-309) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Tau Peptide (295-309) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-function relationships.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides .

Scientific Research Applications

Tau Peptide (295-309) has a wide range of applications in scientific research:

    Chemistry: Used in studies to understand peptide chemistry and the effects of various modifications on peptide structure and function.

    Biology: Plays a crucial role in studying protein-protein interactions, particularly in the context of neurodegenerative diseases.

    Medicine: Used as a model peptide to investigate the mechanisms of tau aggregation and its role in diseases like Alzheimer’s.

    Industry: Employed in the development of diagnostic tools and therapeutic agents targeting tauopathies

Mechanism of Action

Tau Peptide (295-309) exerts its effects by interacting with microtubules and other cellular components. The peptide can undergo post-translational modifications, such as phosphorylation, which influence its binding affinity and aggregation propensity. In neurodegenerative diseases, hyperphosphorylated tau peptides aggregate to form neurofibrillary tangles, disrupting normal cellular functions and leading to neuronal death .

Comparison with Similar Compounds

Uniqueness: Tau Peptide (295-309) is unique due to its specific sequence and its role in the formation of neurofibrillary tangles. Its study provides insights into the molecular mechanisms underlying tauopathies and offers potential therapeutic targets for treating neurodegenerative diseases .

Properties

Molecular Formula

C66H110N20O21

Molecular Weight

1519.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C66H110N20O21/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-/m0/s1

InChI Key

ZNOQTLIJJWORCQ-BSJGNBNBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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